molecular formula C26H23NO5 B12163787 N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B12163787
M. Wt: 429.5 g/mol
InChI Key: WXSXQIBMMHKWOI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenethyl group and a chromenyl group, which are linked through an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenethylamine and 2-oxo-4-phenyl-2H-chromen-7-ol.

    Formation of Acetamide: The 4-methoxyphenethylamine is reacted with acetic anhydride to form the corresponding acetamide.

    Coupling Reaction: The acetamide derivative is then coupled with 2-oxo-4-phenyl-2H-chromen-7-ol under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide include:

  • N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propionamide
  • N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)butyramide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both methoxyphenethyl and chromenyl groups. These structural elements may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C26H23NO5/c1-30-20-9-7-18(8-10-20)13-14-27-25(28)17-31-21-11-12-22-23(19-5-3-2-4-6-19)16-26(29)32-24(22)15-21/h2-12,15-16H,13-14,17H2,1H3,(H,27,28)

InChI Key

WXSXQIBMMHKWOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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